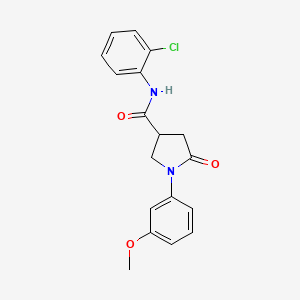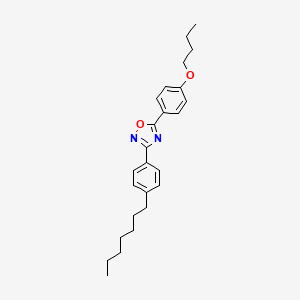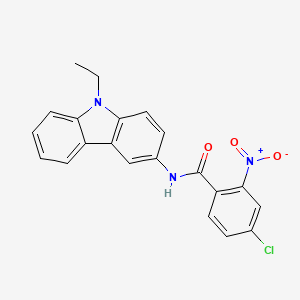![molecular formula C12H14FNOS B4609282 2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B4609282.png)
2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone
Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a fluorophenyl group, a sulfanyl linkage, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate halogenated ethanone derivative under basic conditions to form the fluorophenyl sulfanyl intermediate.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the pyrrolidinyl moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone
- 2-[(4-Methoxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone
Comparison:
- 2-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
- 2-[(4-Methoxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone stands out due to the unique electronic effects of the fluorine atom, which can enhance its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBEBGCDIVTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4609212.png)

![3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4609229.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4609242.png)

![2-(4-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B4609264.png)
![pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B4609273.png)
![1-(3-FLUOROBENZOYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4609275.png)
![2-methoxyethyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4609280.png)
![2-[[(E)-2-benzamido-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B4609287.png)
![[2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] methanesulfonate](/img/structure/B4609289.png)
![4-CHLORO-3-(5-{[1-(3-ETHOXYPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID](/img/structure/B4609290.png)
![13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene](/img/structure/B4609296.png)

